N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c22-15-5-7-16(8-6-15)30(27,28)25-11-9-14(10-12-25)20(26)24-21-18(13-23)17-3-1-2-4-19(17)29-21/h5-8,14H,1-4,9-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAZHLUWGXPKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include benzothiophene derivatives, piperidine, and fluorobenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of molecules that exhibit diverse biological activities due to their unique structural features. Its molecular formula is with a molecular weight of approximately 421.51 g/mol. The presence of a cyano group and a benzothiophene moiety contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide possess anticancer properties. These compounds may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. A study demonstrated that derivatives with similar structures showed promising results in inhibiting the proliferation of various cancer cell lines through the modulation of signaling pathways involved in cell survival and apoptosis .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Its mechanism may involve the modulation of neurotransmitter levels or the inhibition of specific receptors associated with mood regulation. Preliminary studies suggest that such compounds can enhance serotonin levels, thereby alleviating symptoms associated with mood disorders .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The presence of the benzothiophene structure is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have shown effectiveness against resistant strains, making it a candidate for further development in antibiotic therapies .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of derivatives containing the benzothiophene moiety. The study utilized various cancer cell lines and reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Neuropharmacological Effects
In another investigation focused on neuropharmacology, researchers assessed the effects of structurally related compounds on animal models exhibiting depression-like behaviors. The results indicated significant improvements in behavioral tests following treatment with these compounds, suggesting their potential utility in treating mood disorders .
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate these mechanisms.
Comparison with Similar Compounds
Compound A : (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
- Core structure : Piperidine-3-carboxamide with a trifluoromethylphenyl substituent.
- Key differences: Replaces the tetrahydrobenzothiophene with a cyclopentylamino-phenyl group. Contains a trifluoromethyl group (strong electron-withdrawing) instead of a cyano group. Lacks a sulfonamide moiety, substituting it with a benzene carbonyl group.
Compound B : Zygocaperoside (from Zygophyllum fabago)
- Core structure: Triterpenoid saponin.
- Key differences :
- Natural product vs. synthetic origin.
- Carbohydrate and hydroxyl groups dominate solubility, contrasting with the sulfonamide’s lipophilicity.
Compound C : Isorhamnetin-3-O-glycoside
- Core structure: Flavonoid glycoside.
- Key differences :
- Polar glycoside moiety enhances water solubility compared to the sulfonamide.
- Lacks nitrogen-containing heterocycles.
Physicochemical and Spectral Comparisons
Table 1: Substituent Effects on Key Properties
Table 2: Selected NMR Data (1H, 500 MHz)
Research Findings and Implications
Solubility : The sulfonamide moiety in the target compound provides moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with the high hydrophilicity of Compound B’s glycosides .
Spectral Signatures : Distinct 1H-NMR shifts (e.g., 7.85 ppm for sulfonyl aromatics) differentiate the target compound from analogues with carbonyl or glycosidic functionalities .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene ring, a cyano group, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 378.55 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling .
- Receptor Modulation : It may also bind to various receptors involved in signaling pathways related to inflammation and cancer progression, potentially modulating their activity and contributing to therapeutic effects .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promise in inhibiting the growth of various cancer cell lines .
- Neuroprotective Effects : Given its potential as an AChE inhibitor, the compound may provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being explored in various in vitro models .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step reactions starting with functionalization of the tetrahydrobenzo[b]thiophene core, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride and coupling to the piperidine-carboxamide moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency during sulfonylation .
- Temperature control : Stepwise heating (50–80°C) minimizes side reactions in cyclization steps .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. How is the compound structurally characterized, and what analytical methods are essential for confirming its identity?
- Answer : Structural confirmation requires:
- NMR spectroscopy : H and C NMR identify key groups (e.g., cyano at δ 115–120 ppm, sulfonyl at δ 125–130 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 443.58 (CHNOS) .
- X-ray crystallography (if feasible): Resolves stereochemistry of the tetrahydrobenzo[b]thiophene core .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases (e.g., PI3K/AKT) due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .
- Receptor binding studies : Screen for GPCR or nuclear receptor interactions using radioligand displacement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer :
- Core modifications : Compare analogs with varying substituents (Table 1) :
| Analog Structure | Key Substituent Change | Observed Activity |
|---|---|---|
| 2-Amino-N-(3-cyano-benzothiophen) | Amino vs. cyano | Enhanced antimicrobial |
| N-(3-cyano-thieno[3,2-b]thiophen) | Thiophene isomerization | Reduced anticancer potency |
- Rational design : Introduce electron-withdrawing groups (e.g., -NO) to the benzothiophene core to modulate electron density and binding affinity .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Answer : Contradictions often arise from pharmacokinetic limitations. Strategies include:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .
- Metabolic stability assays : Conduct liver microsome studies to identify metabolic hotspots (e.g., sulfonamide cleavage) .
- Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC values .
Q. What advanced spectroscopic techniques are needed to resolve stereochemical ambiguities in the piperidine-carboxamide moiety?
- Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns .
- Vibrational circular dichroism (VCD) : Assigns absolute configuration of the piperidine ring .
- 2D NMR (NOESY) : Maps spatial proximity between the fluorobenzenesulfonyl group and benzothiophene core .
Q. How can computational methods be integrated to predict off-target interactions and toxicity?
- Answer :
- Molecular docking : Screen against the Protein Data Bank (PDB) to identify unintended targets (e.g., cytochrome P450 isoforms) .
- QSAR modeling : Train models using datasets of sulfonamide derivatives to predict hepatotoxicity risks .
- MD simulations : Simulate binding kinetics to assess stability in target active sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
